tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
“tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C14H26N2O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound contains an oxa (oxygen) and aza (nitrogen) atom in the spirocyclic structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.37 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a versatile intermediate in organic synthesis. Its reactivity has been explored in various contexts, illustrating its potential for creating complex molecular architectures and biologically active compounds. For instance, Moskalenko and Boev (2012) developed a method for synthesizing spirocyclic 3-oxotetrahydrofurans, showcasing the compound's utility in forming heterocyclic structures that may have biological activity Moskalenko & Boev, 2012. Similarly, Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the compound's role in accessing chemical spaces complementary to piperidine ring systems Meyers et al., 2009.
Conformational Analysis and Structural Studies
The compound and its derivatives have been subjects of conformational analysis and structural studies. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, indicating the compound's relevance in mimicking biologically significant structures Fernandez et al., 2002. Moreover, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, further highlighting the compound's utility in structural biology and material science Moriguchi et al., 2014.
Supramolecular Chemistry and Crystallography
In supramolecular chemistry and crystallography, the compound's derivatives have been utilized to explore intermolecular interactions and crystal packing. Graus et al. (2010) investigated cyclohexane-5-spirohydantoin derivatives, revealing the impact of substituents on supramolecular arrangements Graus et al., 2010. This research underscores the significance of such compounds in designing materials with specific physical properties.
Peptidomimetics and Drug Discovery
The compound's framework is instrumental in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides. This aspect is crucial for drug discovery, as illustrated by the work of Mandal et al. (2005), who developed an efficient synthesis of diastereomers for structure-activity studies in peptide-based drug discovery Mandal et al., 2005.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIVKLLJQLIJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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